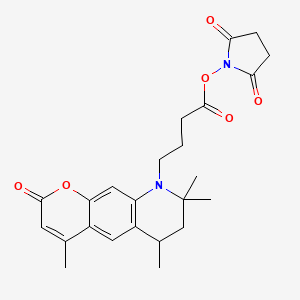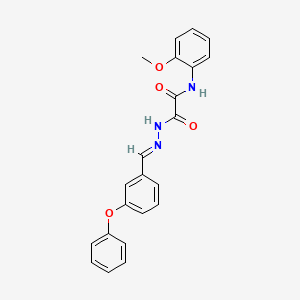![molecular formula C24H24FeNP B12055618 (2R)-1-[(1S)-1-Aminoethyl]-2-(diphenylphosphino)ferrocene](/img/structure/B12055618.png)
(2R)-1-[(1S)-1-Aminoethyl]-2-(diphenylphosphino)ferrocene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R)-1-[(1S)-1-Aminoethyl]-2-(diphenylphosphino)ferrocene is a chiral organometallic compound that features a ferrocene backbone Ferrocene is a well-known organometallic compound consisting of two cyclopentadienyl rings bound to a central iron atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-1-[(1S)-1-Aminoethyl]-2-(diphenylphosphino)ferrocene typically involves the following steps:
Formation of the ferrocene backbone: This is achieved by reacting cyclopentadienyl anion with iron(II) chloride to form ferrocene.
Introduction of the diphenylphosphino group: This step involves the reaction of ferrocene with diphenylphosphine chloride in the presence of a base such as triethylamine.
Addition of the aminoethyl group: The final step involves the reaction of the intermediate product with an aminoethylating agent, such as (S)-1-aminoethyl chloride, under suitable conditions to yield the desired chiral compound.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
化学反应分析
Types of Reactions
(2R)-1-[(1S)-1-Aminoethyl]-2-(diphenylphosphino)ferrocene undergoes various types of chemical reactions, including:
Oxidation: The ferrocene moiety can be oxidized to ferrocenium ion.
Reduction: The ferrocenium ion can be reduced back to ferrocene.
Substitution: The aminoethyl and diphenylphosphino groups can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include ferric chloride (FeCl3) and ceric ammonium nitrate (CAN).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions often involve nucleophiles or electrophiles under mild to moderate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ferrocene moiety yields ferrocenium ion, while substitution reactions can yield various derivatives depending on the substituents introduced.
科学研究应用
(2R)-1-[(1S)-1-Aminoethyl]-2-(diphenylphosphino)ferrocene has a wide range of scientific research applications, including:
Chemistry: It is used as a chiral ligand in asymmetric catalysis, facilitating the synthesis of enantiomerically pure compounds.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the development of advanced materials, such as chiral polymers and catalysts for industrial processes.
作用机制
The mechanism of action of (2R)-1-[(1S)-1-Aminoethyl]-2-(diphenylphosphino)ferrocene involves its interaction with molecular targets through its chiral centers and functional groups. The diphenylphosphino group can coordinate with metal centers, while the aminoethyl group can form hydrogen bonds and other interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other molecular targets, leading to various biological effects.
相似化合物的比较
Similar Compounds
(2R)-1-[(1S)-1-Aminoethyl]-2-(diphenylphosphino)ferrocene: Unique due to its specific chiral centers and functional groups.
(2R)-1-[(1S)-1-Aminoethyl]-2-(diphenylphosphino)ruthenocene: Similar structure but with a ruthenium center instead of iron.
(2R)-1-[(1S)-1-Aminoethyl]-2-(diphenylphosphino)nickelocene: Similar structure but with a nickel center instead of iron.
Uniqueness
The uniqueness of this compound lies in its combination of chiral centers and functional groups, which provide specific reactivity and selectivity in chemical and biological applications. The ferrocene backbone also imparts stability and redox properties that are advantageous in various research and industrial contexts.
属性
分子式 |
C24H24FeNP |
|---|---|
分子量 |
413.3 g/mol |
InChI |
InChI=1S/C19H19NP.C5H5.Fe/c1-15(20)18-13-8-14-19(18)21(16-9-4-2-5-10-16)17-11-6-3-7-12-17;1-2-4-5-3-1;/h2-15H,20H2,1H3;1-5H;/t15-;;/m1../s1 |
InChI 键 |
DRBVPPSGNFMTKZ-QCUBGVIVSA-N |
手性 SMILES |
C[C@H]([C]1[CH][CH][CH][C]1P(C2=CC=CC=C2)C3=CC=CC=C3)N.[CH]1[CH][CH][CH][CH]1.[Fe] |
规范 SMILES |
CC([C]1[CH][CH][CH][C]1P(C2=CC=CC=C2)C3=CC=CC=C3)N.[CH]1[CH][CH][CH][CH]1.[Fe] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-{3-[(2-chlorobenzyl)oxy]phenyl}-N'-[(E)-furan-2-ylmethylidene]-1H-pyrazole-3-carbohydrazide](/img/structure/B12055543.png)

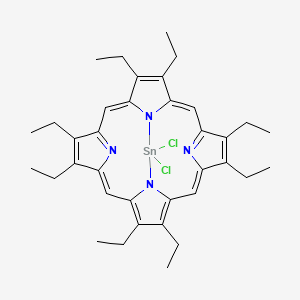
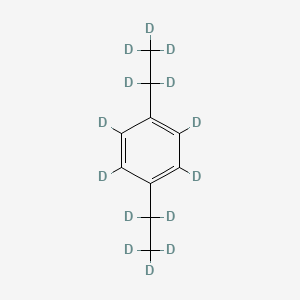


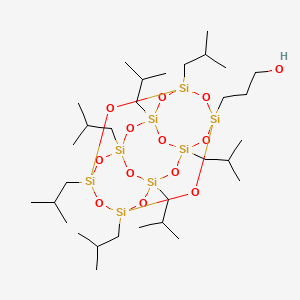
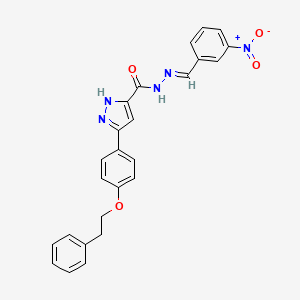
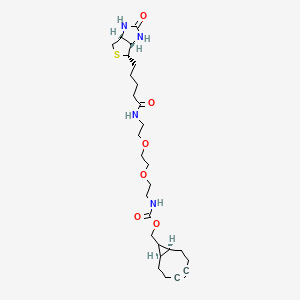

![Trisodium;4-[(4-anilino-2-hydroxy-5-sulfonatonaphthalen-1-yl)diazenyl]-5-hydroxynaphthalene-2,7-disulfonate](/img/structure/B12055623.png)
